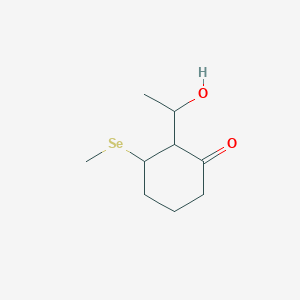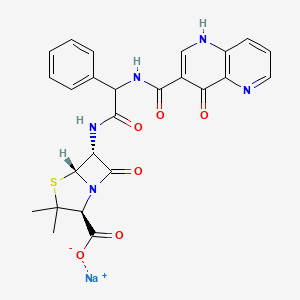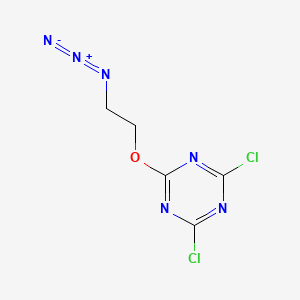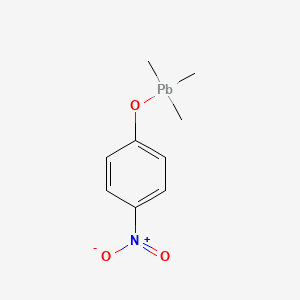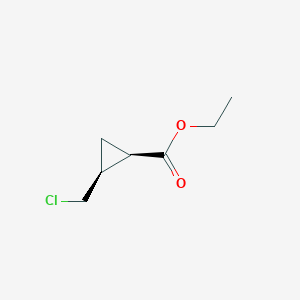
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo isatin with P-toluidine in the presence of glacial acetic acid and dimethylformamide (DMF) as a solvent . This reaction yields 3-(tolyl imino)5-bromo-1H-indole-2-one, which can be further reacted with different reagents to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to multiple receptors and enzymes, thereby modulating various biological processes . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- can be compared with other similar compounds, such as 5-bromo-1-(2-methyl-allyl)-1H-indole-2,3-dione and 1H-isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxo-2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
75822-37-6 |
|---|---|
Formule moléculaire |
C16H10BrNO3 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
5-bromo-1-phenacylindole-2,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c17-11-6-7-13-12(8-11)15(20)16(21)18(13)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
IFUUDRPDNYPXMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



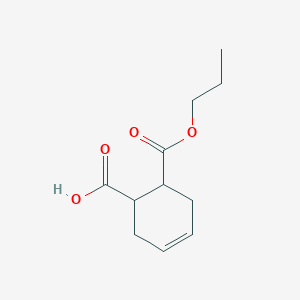
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
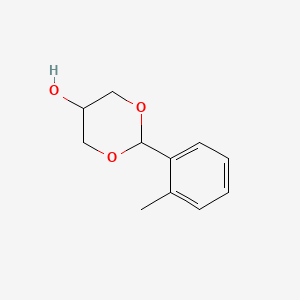
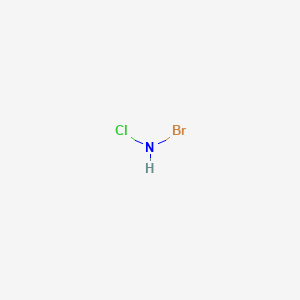
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
